molecular formula C9H10INO2 B157217 4-Iodo-L-phenylalanine CAS No. 1991-81-7

4-Iodo-L-phenylalanine

Cat. No. B157217
CAS RN: 1991-81-7
M. Wt: 291.09 g/mol
InChI Key: PZNQZSRPDOEBMS-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-L-phenylalanine is a small molecule that belongs to the class of organic compounds known as phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . It is used as a pharmaceutical intermediate and in protein engineering as a model unnatural α amino acid to alter primary amino acid composition via the opal (UGA) codon .


Synthesis Analysis

The synthesis of 4-Iodo-L-phenylalanine involves the use of a deprotected organosilyl compound, 4-triethylsilyl-L-phenylalanine . The compound 211At is separately recovered from the irradiated 209Bi target using chloroform (CHCl3) and N-chlorosuccinimide-methanol (NCS-MeOH) solution . The radiochemical yields (RCYs) of 4-[211At]astato-L-phenylalanine obtained from the triethylsilyl precursor were 75% and 64% respectively .


Molecular Structure Analysis

The molecular formula of 4-Iodo-L-phenylalanine is C9H10INO2 . It has an average mass of 291.086 Da and a monoisotopic mass of 290.975616 Da .

Safety And Hazards

4-Iodo-L-phenylalanine is considered a hazardous substance according to OSHA 29 CFR 1910.1200 . It is advised to avoid dust formation, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . The material is not thought to produce adverse health effects or irritation of the respiratory tract .

properties

IUPAC Name

(2S)-2-amino-3-(4-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNQZSRPDOEBMS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-L-phenylalanine

CAS RN

1991-81-7, 24250-85-9
Record name 4-Iodophenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Iodophenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024250859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Iodo-L-phenylalanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03660
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Iodo-L-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-IODOPHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J882Z73MPL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-L-phenylalanine
Reactant of Route 2
Reactant of Route 2
4-Iodo-L-phenylalanine
Reactant of Route 3
Reactant of Route 3
4-Iodo-L-phenylalanine
Reactant of Route 4
Reactant of Route 4
4-Iodo-L-phenylalanine
Reactant of Route 5
4-Iodo-L-phenylalanine
Reactant of Route 6
Reactant of Route 6
4-Iodo-L-phenylalanine

Citations

For This Compound
206
Citations
K Kodama, S Fukuzawa, K Sakamoto… - …, 2006 - Wiley Online Library
… misacylated with 4-iodo-L-phenylalanine by using the … 4-iodo-L-phenylalanine residue at a specific target position was synthesized. Site-specific incorporation of 4-iodo-L-phenylalanine …
H Nakamura, M Fujiwara, Y Yamamoto - Bulletin of the Chemical …, 2000 - journal.csj.jp
… ) was synthesized from L-tyrosine or 4-iodo-L-phenylalanine derivatives using the palladium-… 4-iodo-L-phenylalanine derivatives, such as N-benzyloxycarbonyl-4-iodo-L-phenylalanine …
Number of citations: 56 www.journal.csj.jp
V Kersemans, B Cornelissen, K Kersemans… - European journal of …, 2006 - Springer
… [ 123 I]-4-iodo-L-phenylalanine was developed but owing to its high blood pool activity and high uptake in inflammatory tissue, this compound remains inferior to the isomers described …
Number of citations: 32 link.springer.com
K Kodama, H Nakayama, K Sakamoto… - The journal of …, 2010 - academic.oup.com
… was used to incorporate 4-iodo-l-phenylalanine into position 32 … in the building block 4-iodo-l-phenylalanine led to the … by using a purified 4-iodo-l-phenylalanine sample. Optimization of …
Number of citations: 7 academic.oup.com
I Israel, W Brandau, G Farmakis, S Samnick - Applied Radiation and …, 2008 - Elsevier
… To a solution of N-Boc-4-iodo-l-phenylalanine (2.6 g, 6.65 mmol) or N-Boc-4-bromo-l-phenylalanine (2.41 g, 6.65 mmol) in 30 ml dimethylformamide were added sodium hydrogen …
Number of citations: 24 www.sciencedirect.com
V Kersemans, B Cornelissen, K Kersemans… - Nuclear medicine and …, 2006 - Elsevier
… [12], [13]: [ 123 I]-4-iodo-l-phenylalanine. However, the literature reports a high blood pool activity for … Moreover, [ 123 I]-4-iodo-l-phenylalanine was taken up in relative high amounts in …
Number of citations: 13 www.sciencedirect.com
V Kersemans - 2005 - libstore.ugent.be
… In vivo: [123I]-4-iodo-L-phenylalanine showed high tumour … , [123I]-4-iodo-L-phenylalanine shows a high bloodpool … Moreover, [123I]-4-iodo-L-phenylalanine illustrates significant …
Number of citations: 4 libstore.ugent.be
A Chopra - 2010 - europepmc.org
… Labeled with radioactive iodine (as 123I or 125I), aa derivatives such as 2-iodo-L-tyrosine, 4-iodo-L-phenylalanine, and 2-iodo-L-phenylalanine (2I-L-PA) were developed and …
Number of citations: 1 europepmc.org
B Kayser, W Beck - Zeitschrift für Naturforschung B, 2004 - degruyter.com
… of our studies on organometallic compounds of α-amino acids [1, 9] we report on N,Ochelates of 4-iodo-α-phenylalaninate and on the oxidative addition of 4-iodo-L-phenylalanine …
Number of citations: 6 www.degruyter.com
S Samnick, BFM Romeike, B Kubuschok… - European Journal of …, 2004 - Springer
… of unlabelled 4-iodo-l-phenylalanine to assess the capacity of the transport system. … Pre-incubation of tumour cells with different amount of unlabelled 4-iodo-l-phenylalanine (“cold IPA”) …
Number of citations: 20 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.